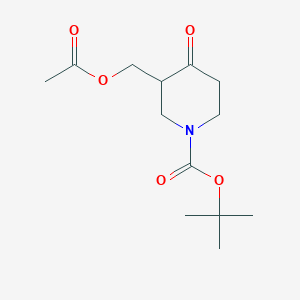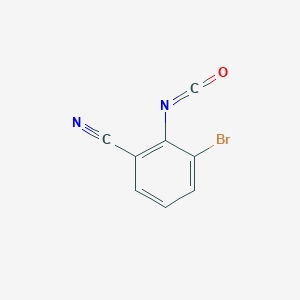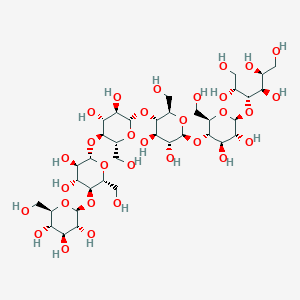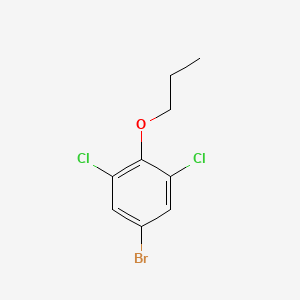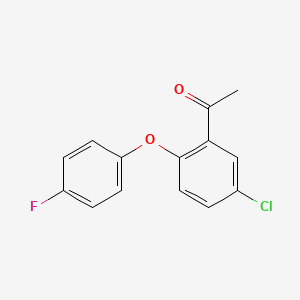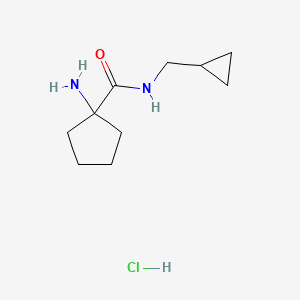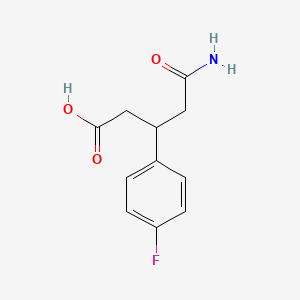
5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Aplicaciones Científicas De Investigación
Application 1: Antibacterial and Anticandidal Activity
- Specific Scientific Field : Biomedical Research, specifically in the field of antibacterial and anticandidal activity .
- Summary of the Application : The compound “5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid” has been used in the fabrication of an ionic liquid based on Ag nanoparticles with a derivative of the compound (P16). This nanostructure has been investigated for its application as an antibacterial and anticandidal agent .
- Methods of Application or Experimental Procedures : A solution of the derivative compound (P16) was prepared by dissolving it in a propanol solution under continuous stirring for 1 hour. This solution was then used to fabricate an ionic liquid based on Ag nanoparticles .
- Results or Outcomes : The antibacterial and anticandidal results showed that the biological activity of the compound (P16) was enhanced after the formation of nanocomposite structures with Ag nanoparticles. Moreover, the biological activity of the compound itself (P16) and that of its nanocomposite structure with Ag nanoparticles was higher than that of ampicillin and amphotericin B, which were used as control drugs in this work .
Application 2: Organic and Medicinal Synthesis
- Specific Scientific Field : Organic and Medicinal Chemistry .
- Summary of the Application : 5-Amino-pyrazoles, which can be derived from “5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid”, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific organic molecule being synthesized .
- Results or Outcomes : The use of 5-amino-pyrazoles in organic and medicinal synthesis has led to the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Application 3: Anti-tubercular Activity
- Specific Scientific Field : Biomedical Research, specifically in the field of anti-tubercular activity .
- Summary of the Application : Derivatives of “5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid” have been used in the development of novel antitubercular agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures involve the synthesis of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles and testing for antimycobacterial activity in vitro against M. tuberculosis H37Rv .
- Results or Outcomes : Some of the synthesized compounds were found to be potent with their MIC ranging from 2.23 to 4.61 µM .
Application 4: Synthesis of Antidepressant Molecules
- Specific Scientific Field : Organic and Medicinal Chemistry .
- Summary of the Application : The compound “5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid” and its derivatives can be used in the synthesis of antidepressant molecules via metal-catalyzed reactions . These molecules can be used to treat depression, a common mood syndrome triggered by the improper release of monoamine neurotransmitters .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific antidepressant molecule being synthesized .
- Results or Outcomes : The use of this compound in the synthesis of antidepressant molecules has led to the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .
Application 5: Fabrication of Ionic Liquids
- Specific Scientific Field : Nanotechnology .
- Summary of the Application : The compound “5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid” has been used in the fabrication of ionic liquids based on Ag nanoparticles . These ionic liquids have been investigated for their application as antibacterial and anticandidal agents .
- Methods of Application or Experimental Procedures : A solution of the compound was prepared and used to fabricate an ionic liquid based on Ag nanoparticles .
- Results or Outcomes : The antibacterial and anticandidal results showed that the biological activity of the compound was enhanced after the formation of nanocomposite structures with Ag nanoparticles .
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling, storage, and disposal.
Direcciones Futuras
This would involve discussing potential future research directions or applications for the compound. This could be based on its known properties or uses, or on hypotheses derived from its structure or reactivity.
Propiedades
IUPAC Name |
5-amino-3-(4-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZXWCYAOWCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

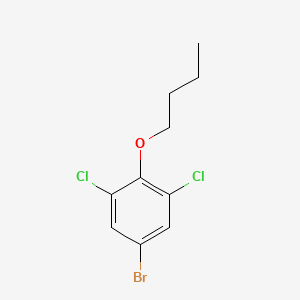
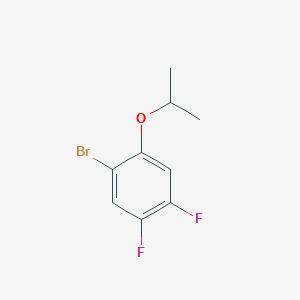
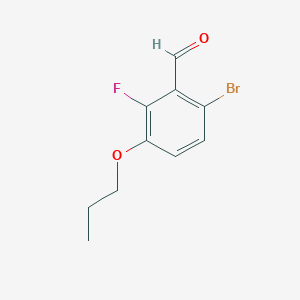
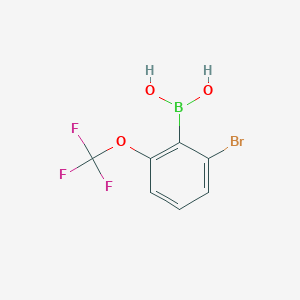
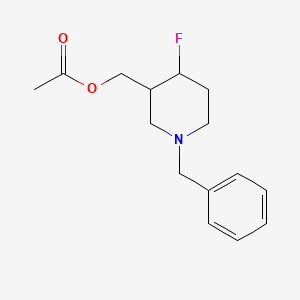
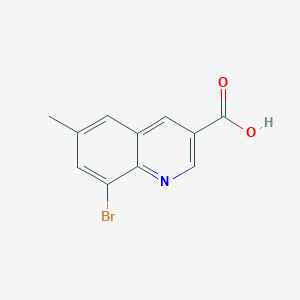
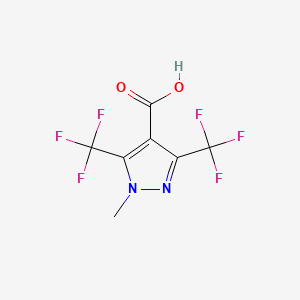
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
